molecular formula C13H16N2O2 B2890319 1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one CAS No. 2097859-48-6

1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2890319
CAS No.: 2097859-48-6
M. Wt: 232.283
InChI Key: ULWODDXIIFZBMB-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one (CAS Number: 2097859-48-6) is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . Its structure features a 1,2-dihydropyridin-2-one core linked to a 3-methylidenepiperidine group via a carbonyl bridge, presenting a complex scaffold of interest in medicinal chemistry and drug discovery research. This compound is intended for research applications as a chemical reference standard or a potential synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

IUPAC Name

1-methyl-3-(3-methylidenepiperidine-1-carbonyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10-5-3-8-15(9-10)13(17)11-6-4-7-14(2)12(11)16/h4,6-7H,1,3,5,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWODDXIIFZBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCCC(=C)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the methylidene group via alkylation or condensation reactions.
  • Coupling of the piperidine derivative with a pyridinone precursor under specific conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of materials with specific properties or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with six analogues sharing the dihydropyridinone core or related pharmacophores.

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Dihydropyridinone Derivatives
Compound Name Molecular Formula Key Substituents Structural Features Potential Applications References
1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one C₁₄H₁₇N₂O₃ - 1-Methyl
- 3-Methylidenepiperidine carbonyl
Monocyclic dihydropyridinone with a fused piperidine-derived substituent Hypothesized CNS or enzyme-targeting applications due to piperidine moiety Inferred
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) C₂₉H₂₆N₄O₇ - Benzyl
- Nitrophenyl
- Cyano
- Diethyl ester
Bicyclic imidazo-pyridine fused with dihydropyridinone; high steric bulk Synthetic intermediate for bioactive molecules; no reported activity
3-Chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-1,2-dihydropyridin-2-one C₁₆H₁₇Cl₂NO₄ - Dual chloro
- Trimethoxymethyl
Monocyclic dihydropyridinone with halogen and electron-rich substituents Antimicrobial or antiparasitic candidates (halogens enhance bioavailability)
4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one C₁₆H₁₄N₄O₂ - Oxadiazole
- Methyl groups
Oxadiazole introduces hydrogen-bonding potential; planar aromatic system Kinase inhibition or antimicrobial agents (oxadiazole common in drug design)
5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one C₆H₁₀N₂O₂ - Methoxymethyl
- Amino
Small, polar substituents enhance solubility Building block for peptidomimetics or prodrugs
Metyrapone C₁₄H₁₄N₂O - Di-3-pyridyl
- Methyl ketone
Aromatic pyridyl groups; steroidal mimic Clinically used as a steroidogenesis inhibitor (CYP11B1/2 inhibitor)
1'-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one C₂₀H₁₈N₂O₄ - Spiro piperidine
- Isobenzofuran
Spirocyclic architecture with fused rings Probable CNS activity (spiro compounds often blood-brain barrier permeable)

Key Observations

Substituent Diversity: The target compound’s methylidenepiperidine carbonyl group distinguishes it from simpler analogues (e.g., 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one) and may enhance binding to enzymes or receptors requiring hydrophobic pockets . Halogenated derivatives (e.g., 3-chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-1,2-dihydropyridin-2-one) leverage electronegative substituents for improved target affinity and metabolic stability .

Spirocyclic derivatives (e.g., the isobenzofuran-piperidine compound) offer 3D complexity, a desirable trait in CNS drug discovery .

Functional Group Impact: Oxadiazole in 4,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one facilitates hydrogen bonding, a feature absent in the target compound but critical for kinase inhibition .

Synthetic Considerations: Alkylation strategies, as described for quinazolinediones in , may apply to the synthesis of dihydropyridinone derivatives, where substituent introduction modulates bioactivity .

Biological Activity

The compound 1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of 1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one can be represented as follows:

  • Molecular Formula : C14_{14}H16_{16}N2_{2}O
  • Molecular Weight : 232.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Androgen Receptors : Preliminary studies suggest that the compound may act as an androgen receptor modulator, potentially influencing pathways related to androgen-dependent conditions .
  • Neurotransmitter Systems : The presence of a piperidine moiety indicates potential interactions with neurotransmitter receptors, which may lead to effects on mood and cognition.

Anticancer Properties

Recent research has indicated that compounds similar to 1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one exhibit significant anticancer activity. For instance:

  • Case Study : A study evaluated the cytotoxic effects of this class of compounds on various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis in prostate cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Research Findings : In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in inflammatory diseases .

Data Summary

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines
Androgen receptor modulationPotential influence on androgen-dependent pathways

Case Study 1: Anticancer Activity

In a controlled study involving prostate cancer cell lines, treatment with 1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one resulted in a significant reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's ability to modulate inflammatory responses. Macrophages treated with the compound showed decreased levels of TNF-alpha and IL-6, indicating its potential utility in treating chronic inflammatory conditions such as rheumatoid arthritis.

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